molecular formula C12H15F3N4O B2689238 4-methyl-1-(1-(prop-2-yn-1-yl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034417-33-7

4-methyl-1-(1-(prop-2-yn-1-yl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2689238
CAS RN: 2034417-33-7
M. Wt: 288.274
InChI Key: QMTAYCWLRAOVJA-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of piperidine and imidazole rings is well-defined. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Imidazole is a five-membered ring with three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Piperidine and imidazole rings are involved in various chemical reactions. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties of “4-methyl-1-(1-(prop-2-yn-1-yl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one” are not available in the sources I found.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

One pivotal area of research involves the novel synthesis techniques for creating triazole derivatives. For example, a study by Zhang et al. (2013) describes a novel one-pot three-component reaction that synthesizes 1-aryl-5-trifluoromethyl–1,4,5-trisubstituted 1,2,3-triazoles, indicating the versatility and potential of triazole compounds in synthetic chemistry (Zhang et al., 2013).

Antimicrobial Activities

Another critical application is in the development of antimicrobial agents. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showing good to moderate activities against various microorganisms, showcasing the potential of triazole derivatives in combating microbial infections (Bektaş et al., 2007).

Pharmacological Applications

Triazole derivatives have been evaluated for their pharmacological properties, including their use as ligands for muscarinic receptors, as described by Moltzen et al. (1994). This study synthesized arecoline bioisosteres with the triazole group and evaluated them for muscarinic activity, highlighting the role of triazole derivatives in developing new therapeutic agents (Moltzen et al., 1994).

Antifungal and Physicochemical Properties

Research on the antifungal potential and physicochemical properties of triazole derivatives, like the study by Volkova et al. (2020), introduces a novel antifungal compound from the 1,2,4-triazole class, demonstrating significant solubility in biologically relevant solvents. This work underscores the importance of understanding the solubility and distribution characteristics of these compounds for their effective use as antifungal agents (Volkova et al., 2020).

Molecular Structure and Interaction Studies

Investigations into the molecular structure and intermolecular interactions, as shown in studies like that by Shukla et al. (2017), provide insights into the structural characteristics and interaction patterns of biologically active 1,2,4-triazole derivatives. Such studies are crucial for designing molecules with desired biological activities and physicochemical properties (Shukla et al., 2017).

properties

IUPAC Name

4-methyl-2-(1-prop-2-ynylpiperidin-4-yl)-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O/c1-3-6-18-7-4-9(5-8-18)19-11(20)17(2)10(16-19)12(13,14)15/h1,9H,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTAYCWLRAOVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)CC#C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-(1-(prop-2-yn-1-yl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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